molecular formula C18H24N2O4 B4942561 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide

Cat. No. B4942561
M. Wt: 332.4 g/mol
InChI Key: NDLYMUFDNWRGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a crucial role in regulating pain, mood, appetite, and sleep. URB597 has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide exerts its effects by inhibiting FAAH, which leads to an increase in anandamide levels in the brain. Anandamide binds to cannabinoid receptors in the brain, which results in various physiological and psychological effects.
Biochemical and Physiological Effects
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, antipsychotic, and anti-addictive effects. It has also been shown to have analgesic effects, as anandamide is known to modulate pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide in lab experiments is its specificity for FAAH inhibition, which allows researchers to selectively manipulate anandamide levels in the brain. However, one limitation is that N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide may have off-target effects on other enzymes or receptors, which could complicate data interpretation.

Future Directions

There are several future directions for N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide research, including:
1. Investigating its potential as a therapeutic agent for various neurological and psychiatric disorders.
2. Studying its effects on pain perception and its potential as a pain management tool.
3. Exploring its potential as an anti-inflammatory agent, as anandamide has been shown to have anti-inflammatory effects.
4. Investigating its effects on neurogenesis and neuronal plasticity, as anandamide has been shown to play a role in these processes.
5. Developing more selective FAAH inhibitors to improve the specificity of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide and reduce off-target effects.

Synthesis Methods

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 2,4-dimethoxybenzylamine with cyclohexanone to form N-(1-cyclohexen-1-yl)ethyl-2,4-dimethoxybenzylamine. This compound is then reacted with ethyl chloroformate to form N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide, which is subsequently treated with lithium aluminum hydride to yield N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to have therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been studied for its role in pain management, as anandamide is known to play a crucial role in modulating pain perception.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-14-8-9-15(16(12-14)24-2)20-18(22)17(21)19-11-10-13-6-4-3-5-7-13/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLYMUFDNWRGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide

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